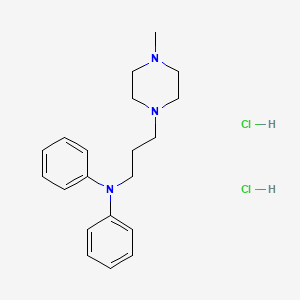
Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride is a chemical compound belonging to the piperazine family. Piperazines are a class of heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . For Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride, the insertion of the piperazine moiety is often the last step, using commercially available 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt) as coupling reagents .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve catalytic synthesis with SnAP reagents, which allow for the functionalization of previously inaccessible heterocyclic aldehydes . This method is advantageous due to its efficiency and scalability.
化学反応の分析
Types of Reactions
Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may yield amines, and substitution reactions may yield various substituted piperazine derivatives.
科学的研究の応用
Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications, including its use as an anthelminthic agent.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride involves its binding to GABA receptors, which are neurotransmitter receptors in the nervous system . This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites, making it effective as an anthelminthic agent.
類似化合物との比較
Similar Compounds
Imatinib: A piperazine derivative used as a cancer treatment.
Sildenafil: Another piperazine derivative used to treat erectile dysfunction.
Uniqueness
Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride is unique due to its specific chemical structure, which allows it to interact with GABA receptors in a distinct manner compared to other piperazine derivatives. This unique interaction makes it particularly effective in its applications as an anthelminthic agent.
特性
CAS番号 |
52850-00-7 |
|---|---|
分子式 |
C20H29Cl2N3 |
分子量 |
382.4 g/mol |
IUPAC名 |
N-[3-(4-methylpiperazin-1-yl)propyl]-N-phenylaniline;dihydrochloride |
InChI |
InChI=1S/C20H27N3.2ClH/c1-21-15-17-22(18-16-21)13-8-14-23(19-9-4-2-5-10-19)20-11-6-3-7-12-20;;/h2-7,9-12H,8,13-18H2,1H3;2*1H |
InChIキー |
BEKFITISUGLHOJ-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCCN(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


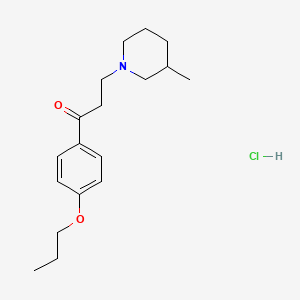


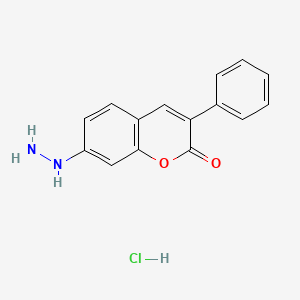
![1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12716621.png)

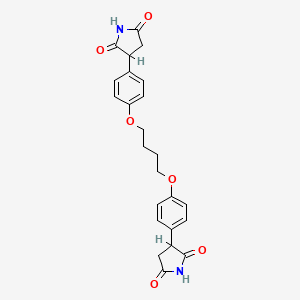
![[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate](/img/structure/B12716642.png)
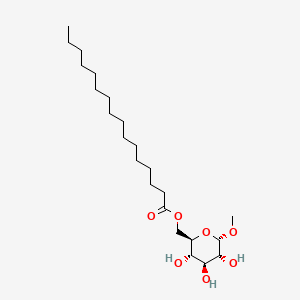

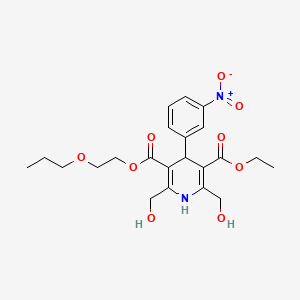
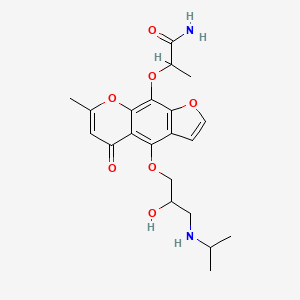

![(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate]](/img/structure/B12716685.png)
